molecular formula C13H21N B1361058 N-(1-ethylpropyl)-3,4-dimethylaniline CAS No. 56038-89-2

N-(1-ethylpropyl)-3,4-dimethylaniline

Cat. No. B1361058
CAS RN: 56038-89-2
M. Wt: 191.31 g/mol
InChI Key: ZOTRFGNOTDLOAU-UHFFFAOYSA-N
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Patent
US05907062

Procedure details

The dinitration of N-(1-ethylpropyl)-3,4-dimethyl-benzenamine is carried out in a pilot plant in a tubular reactor having a static mixer; the tubular reactor is constituted by a coil in three joined sections, each 5000 mm in length with an internal diameter of 4 mm, with temperature sensors fitted at the junctions between them. The Kenics Static Mixer is a 190 mm long tubular body inserted between the second and third sections. The reactor is immersed in a water-cooled thermostated bath. 67% nitric acid supplemented with 5000 ppm by weight of NaNO2 is fed to the reactor at a rate of 15 l/h at the same time as a solution of 39% by weight N-(1-ethylpropyl)-3,4-dimethyl-benzenamine in dichloroethane; this solution is fed at a rate of 21 l/h. After a period of 15 minutes, during which time the system reaches operating conditions, approximately 6 kg of reaction mass was collected in a separator. After phase separation of the acid phase from the organic phase, this latter which--leaving aside the solvent--is composed of 95% by weight dinitration products and contains 6.8% by weight N-nitroso-N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethyl-benzenamine and 54 ppm p/p N-nitro-N-(1-ethylpropyl)-3,6-dinitro-3,4-dimethyl-benzenamine, is washed and subjected to denitrosation by treatment with aqueous hydrobromic acid and sulphamic acid to transform its N-nitroso derivative co-produced in the course of the reaction into N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethyl-benzenamine. Once the solvent is evaporated, 1.78 kg of crude N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethyl-benzenamine were obtained with a titre of 94.2%.
Quantity
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Type
reactant
Reaction Step One
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Reaction Step Two
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Reaction Step Three
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Reaction Step Four
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Reaction Step Five
Name
N-nitro-N-(1-ethylpropyl)-3,6-dinitro-3,4-dimethyl-benzenamine
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Type
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Reaction Step Eight

Identifiers

REACTION_CXSMILES
C(C(NC1C=CC(C)=C(C)C=1)CC)C.[N+]([O-])(O)=O.N([O-])=O.[Na+].N([N:25]([CH:40]([CH2:43][CH3:44])[CH2:41][CH3:42])[C:26]1[C:31]([N+:32]([O-:34])=[O:33])=[CH:30][C:29]([CH3:35])=[C:28]([CH3:36])[C:27]=1[N+:37]([O-:39])=[O:38])=O.[N+](N(C(CC)CC)C1CC([N+]([O-])=O)(C)C(C)=CC=1[N+]([O-])=O)([O-])=O>ClC(Cl)C.O>[CH2:41]([CH:40]([NH:25][C:26]1[C:31]([N+:32]([O-:34])=[O:33])=[CH:30][C:29]([CH3:35])=[C:28]([CH3:36])[C:27]=1[N+:37]([O-:39])=[O:38])[CH2:43][CH3:44])[CH3:42] |f:2.3|

Inputs

Step One
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC)NC1=CC(=C(C=C1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)(O)[O-]
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)[O-].[Na+]
Step Four
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C(C)C(CC)NC1=CC(=C(C=C1)C)C
Step Five
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N(=O)N(C1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-])C(CC)CC
Step Six
Name
N-nitro-N-(1-ethylpropyl)-3,6-dinitro-3,4-dimethyl-benzenamine
Quantity
0 (± 1) mol
Type
reactant
Smiles
[N+](=O)([O-])N(C=1CC(C(=CC1[N+](=O)[O-])C)(C)[N+](=O)[O-])C(CC)CC
Step Seven
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ClC(C)Cl
Step Eight
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O

Conditions

Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

CUSTOM
Type
CUSTOM
Details
each 5000 mm in length with an internal diameter of 4 mm, with temperature sensors fitted at the junctions between them
TEMPERATURE
Type
TEMPERATURE
Details
cooled thermostated bath
CUSTOM
Type
CUSTOM
Details
conditions, approximately 6 kg of reaction mass
CUSTOM
Type
CUSTOM
Details
was collected in a separator
CUSTOM
Type
CUSTOM
Details
After phase separation of the acid phase from the organic phase
CUSTOM
Type
CUSTOM
Details
this latter which--leaving aside the solvent
WASH
Type
WASH
Details
is washed
CUSTOM
Type
CUSTOM
Details
in the course of the reaction into N-(1-ethylpropyl)-2,6-dinitro-3,4-dimethyl-benzenamine
CUSTOM
Type
CUSTOM
Details
Once the solvent is evaporated

Outcomes

Product
Details
Reaction Time
15 min
Name
Type
product
Smiles
C(C)C(CC)NC1=C(C(=C(C=C1[N+](=O)[O-])C)C)[N+](=O)[O-]
Measurements
Type Value Analysis
AMOUNT: MASS 1.78 kg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.